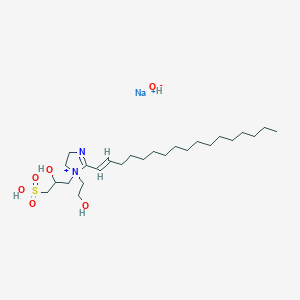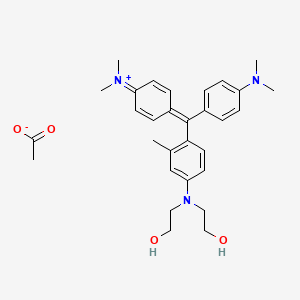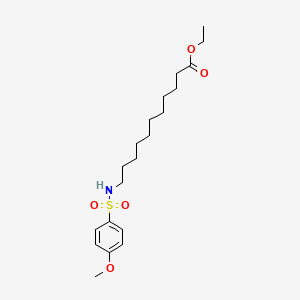
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester is a complex organic compound with a unique structure that combines a long aliphatic chain with a sulfonyl amino group and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester typically involves a multi-step process. One common method includes the reaction of undecanoic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl amino derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic acid: A simpler analog without the sulfonyl amino and ethyl ester groups.
4-Methoxybenzenesulfonamide: Contains the sulfonyl amino group but lacks the long aliphatic chain and ester functionality.
Ethyl undecanoate: An ester of undecanoic acid without the sulfonyl amino group.
Uniqueness
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85844-78-6 |
|---|---|
Molekularformel |
C20H33NO5S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
ethyl 11-[(4-methoxyphenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C20H33NO5S/c1-3-26-20(22)12-10-8-6-4-5-7-9-11-17-21-27(23,24)19-15-13-18(25-2)14-16-19/h13-16,21H,3-12,17H2,1-2H3 |
InChI-Schlüssel |
LOAHNMPTABYMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


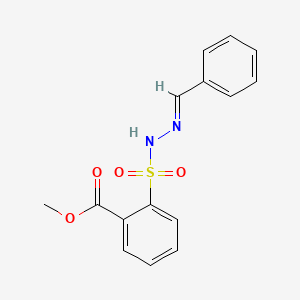
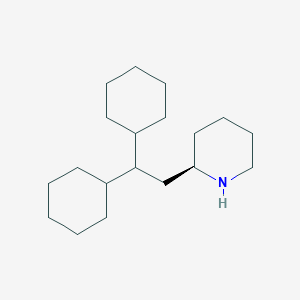
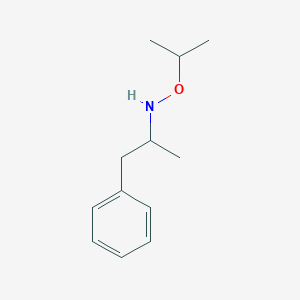
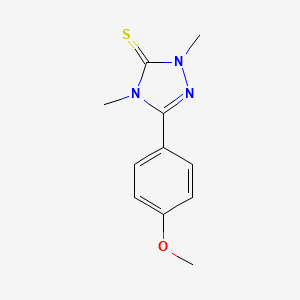
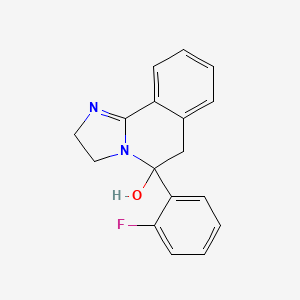
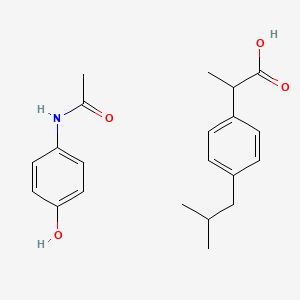

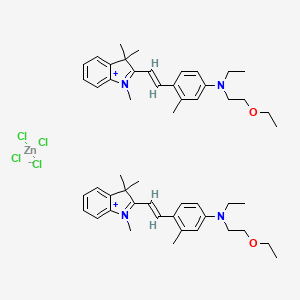
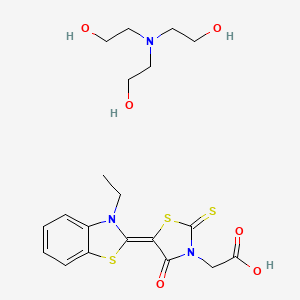
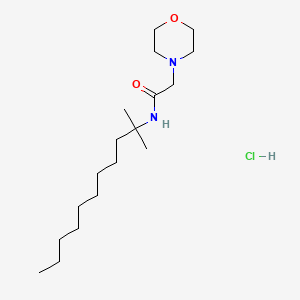

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
